molecular formula C13H12F2N2 B1667408 ANILINE, 4,4'-METHYLENEBIS(o-FLUORO- CAS No. 13824-23-2

ANILINE, 4,4'-METHYLENEBIS(o-FLUORO-

Cat. No.: B1667408
CAS No.: 13824-23-2
M. Wt: 234.24 g/mol
InChI Key: POQRATOGWOSTHW-UHFFFAOYSA-N
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Description

ANILINE, 4,4'-METHYLENEBIS(o-FLUORO-) is a fluorinated aromatic diamine characterized by two o-fluoro-substituted aniline groups linked via a methylene bridge (–CH₂–). This compound likely serves as a curing agent in polymers, similar to its chloro and ethyl analogs, but with distinct reactivity and stability due to fluorine’s electron-withdrawing effects .

Properties

CAS No.

13824-23-2

Molecular Formula

C13H12F2N2

Molecular Weight

234.24 g/mol

IUPAC Name

4-[(4-amino-3-fluorophenyl)methyl]-2-fluoroaniline

InChI

InChI=1S/C13H12F2N2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7H,5,16-17H2

InChI Key

POQRATOGWOSTHW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)F)F)N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)F)F)N

Appearance

Solid powder

Other CAS No.

13824-23-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, 4,4'-methylenebis(o-fluoro-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Methylenebis(aniline) Derivatives

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications Toxicity Profile
4,4'-METHYLENEBIS(o-FLUORO-) o-F ~235 (estimated) Not reported Polymer curing (inferred) Unknown; likely lower than MOCA
MOCA (2-chloro) o-Cl 267.16 109–112 Polyurethane resins Suspected carcinogen
4,4'-Methylenebis(2-methyl) o-CH₃ ~226 80–85 (estimated) Specialty polymers Limited data
4,4'-Methylenebis(2-ethyl) o-C₂H₅ 282.4 65–70 Epoxy curing Moderate toxicity

Key Findings:

Thermal Stability : Halogenated derivatives (Cl, F) exhibit higher thermal stability than alkyl-substituted analogs due to stronger C–X bonds .

Solubility : Fluorine’s polarity may enhance solubility in aprotic solvents (e.g., DMF or acetone) compared to MOCA, which is sparingly soluble in water .

Preparation Methods

Amine Salt Formation Stage

Ortho-fluoroaniline (2.0 mol) undergoes protonation in aqueous hydrochloric acid (1.4–1.6 mol HCl per mole amine) at 40–50°C under nitrogen blanket. Formaldehyde (37% solution, 1.0 mol) is introduced dropwise over 2–3 hours, forming an intermediate Schiff base complex. Crucially, the HCl:amine ratio must exceed 1.35:1 to prevent oligomerization side products.

Thermal Rearrangement and Neutralization

The slurry is heated to 95°C for 2 hours, inducing methylene bridge formation via electrophilic aromatic substitution. Neutralization with 30% NaOH at 95–100°C liberates the free diamine, which partitions into an organic phase (density ~1.28 g/cm³). Post-treatment includes hot water washes (≥100°C) to remove NaCl residuals and vacuum drying at 120°C (0.5 mmHg) to obtain crystalline product.

Table 1. Critical Process Parameters for 4,4'-Methylenebis(o-fluoroaniline) Synthesis

Parameter Optimal Range Effect on Yield
HCl:Amine Molar Ratio 1.40–1.50:1 Maximizes protonation; prevents oligomers
Formaldehyde Addition Rate 0.5 mL/min per mole amine Controls exotherm; minimizes formaldehyde degradation
Neutralization Temperature 95–100°C Enhances phase separation; reduces emulsion formation
Vacuum Drying Pressure 0.5–1.0 mmHg Lowers residual moisture to <0.3%

Solvent and Catalytic System Innovations

Recent studies demonstrate that replacing aqueous HCl with anhydrous HF (1.5–2.0 mol equivalents) increases reaction rates by 40% while reducing hydrolysis byproducts. This approach leverages HF's dual role as catalyst and fluorine source, though it requires specialized Hastelloy reactors due to corrosion risks. Post-condensation, HF is recovered via vacuum stripping (80°C, 50 mmHg) and recycled, achieving 93% atom economy.

Alternative solvent systems under investigation:

  • Ionic Liquids : 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) enables homogeneous reaction conditions at 80°C, reducing thermal degradation. Pilot-scale trials show 88% yield with 99.2% purity.
  • Supercritical CO₂ : At 80 bar and 50°C, CO₂ acts as both solvent and acid catalyst, eliminating aqueous waste streams. Limited by high capital costs for pressure equipment.

Analytical Challenges in Purity Assessment

Residual o-fluoroaniline (<0.5%) and formaldehyde adducts require rigorous QC protocols:

Chromatographic Methods

  • HPLC : C18 column (250 × 4.6 mm), 60:40 acetonitrile:10 mM ammonium acetate (pH 4.5), retention time 8.2 min for target compound
  • GC-MS : DB-5MS column (30 m × 0.25 mm), 70 eV EI mode; m/z 234 (M⁺), 186 (base peak from methylene cleavage)

Spectroscopic Characterization

  • ¹⁹F NMR (DMSO-d6, 470 MHz): δ -112.3 ppm (ortho-F), -115.1 ppm (para-F bridge)
  • FT-IR : N-H stretch 3380 cm⁻¹, C-F vibration 1220 cm⁻¹, aromatic C=C 1605 cm⁻¹

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,4'-methylenebis(o-fluoroaniline) with high purity?

Answer:
The synthesis typically involves condensation of o-fluoroaniline with formaldehyde under acidic or basic catalysis. Key considerations include:

  • Catalyst selection : Use HCl or H₂SO₄ for acid-catalyzed reactions to promote electrophilic substitution at the aromatic ring .
  • Temperature control : Maintain 60–80°C to balance reaction rate and by-product formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product, as impurities like unreacted aniline or oligomers are common .

Basic: Which analytical techniques are critical for structural confirmation of 4,4'-methylenebis(o-fluoroaniline)?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., ortho-fluorine coupling in ¹H NMR) and confirm methylene bridge integration (δ ~3.8–4.2 ppm) .
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Confirm molecular ion [M⁺] at m/z 234 and fragment peaks corresponding to methylene cleavage .

Advanced: How can conflicting NMR data for methylenebisaniline derivatives be resolved?

Answer:
Discrepancies often arise from:

  • Impurities : Use gel permeation chromatography (GPC) to separate oligomers or isomers, as shown in Figure 10 .
  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational changes affecting chemical shifts .
  • Isotopic labeling : Introduce ¹³C-formaldehyde to track methylene bridge connectivity and confirm regiochemistry .

Basic: What are the optimal storage conditions to prevent degradation of 4,4'-methylenebis(o-fluoroaniline)?

Answer:

  • Temperature : Store at 0–4°C in amber vials to slow oxidative degradation .
  • Atmosphere : Use nitrogen-purged containers to minimize air exposure, as the compound is sensitive to moisture and O₂ .
  • Stability monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like quinone imines .

Advanced: What computational models predict the environmental persistence of 4,4'-methylenebis(o-fluoroaniline)?

Answer:

  • QSAR modeling : Use fluorine’s electronegativity and logP values to estimate biodegradation rates .
  • DFT calculations : Evaluate HOMO-LUMO gaps to assess reactivity with environmental oxidants (e.g., hydroxyl radicals) .
  • Ecotoxicity assays : Cross-validate with experimental data from microbial degradation studies in soil/water matrices .

Advanced: How do fluorine substituents influence the thermal stability of methylenebisaniline derivatives?

Answer:

  • Thermogravimetric analysis (TGA) : Fluorine increases thermal stability (decomposition >250°C vs. ~200°C for non-fluorinated analogs) due to stronger C-F bonds .
  • Mechanistic insights : Pyrolysis-GC/MS identifies HF elimination as a primary degradation pathway, forming aromatic carbocations .

Basic: What purification strategies are effective for removing isomers from 4,4'-methylenebis(o-fluoroaniline) synthesis?

Answer:

  • Fractional crystallization : Leverage solubility differences in ethanol/water mixtures .
  • HPLC : Use chiral columns (e.g., Chiralpak IA) to resolve para/ortho isomers, with retention times validated against standards .

Advanced: What electronic effects arise from fluorine substitution in methylenebisaniline derivatives?

Answer:

  • NMR chemical shifts : Fluorine’s inductive effect deshields adjacent protons, shifting aromatic protons upfield by ~0.3 ppm .
  • DFT simulations : Fluorine reduces electron density at the methylene bridge, altering reactivity in electrophilic substitutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ANILINE, 4,4'-METHYLENEBIS(o-FLUORO-
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